molecular formula C6H14N2 B150883 (1S,2S)-(+)-1,2-Diaminocyclohexane CAS No. 21436-03-3

(1S,2S)-(+)-1,2-Diaminocyclohexane

Cat. No. B150883
CAS RN: 21436-03-3
M. Wt: 114.19 g/mol
InChI Key: SSJXIUAHEKJCMH-WDSKDSINSA-N
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Description

(1S,2S)-(+)-1,2-Diaminocyclohexane is a chiral compound that serves as a chiral auxiliary, ligand, and catalyst in various chemical reactions. It is a colorless liquid that is commercially available in both enantiomeric forms. The compound has a melting point of 42-45°C and a boiling point of 104-114°C at 40 mm Hg. It is soluble in aqueous acidic solutions, alcohols, and most organic solvents. Due to its chirality, it is often used in asymmetric synthesis and catalysis to induce or enhance enantioselectivity in chemical reactions .

Synthesis Analysis

The synthesis of (1S,2S)-(+)-1,2-Diaminocyclohexane can be achieved by resolving the racemic trans-1,2-diaminocyclohexane with d-(-)-tartaric acid, resulting in an enantiomeric excess greater than 98%. Other methods include HPLC analysis of the N,N'-bis(m-toluyl) derivative and direct separation of enantiomers by preparative HPLC on a chiral column. Additionally, the (S,S)-enantiomer can be obtained with optical purity higher than 99% using fractional crystallization of diastereomeric salts of dehydroabietic acid. Candida antarctica lipase (CAL) catalyzed aminolysis using dimethyl malonate as an acyl donor is another method to obtain enantiopure compounds .

Molecular Structure Analysis

The molecular structure of (1S,2S)-(+)-1,2-Diaminocyclohexane is characterized by its two chiral centers at the 1 and 2 positions of the cyclohexane ring, which are both in the S configuration. The InChIKey for this compound is SSJXIUAHEKJCMH-WDSKDSINSA-N, indicating its unique structural identity. The molecular weight of the compound is 114.2 g/mol .

Chemical Reactions Analysis

This chiral diamine is used in various chemical reactions due to its ability to coordinate to metals and induce chirality in the resulting complexes. For instance, it has been used to functionalize mesoporous ethane-silicas, which, after complexing with [Rh(cod)Cl]2, act as active catalysts for the asymmetric transfer hydrogenation of acetophenone. The catalytic activity can be enhanced by adjusting the porous structure of the materials . Additionally, it has been involved in the asymmetric synthesis of 1,2-diamino-4,5-dimethylcyclohexanes through zirconium-catalyzed reductive cyclization reactions .

Physical and Chemical Properties Analysis

The physical properties of (1S,2S)-(+)-1,2-Diaminocyclohexane include its melting and boiling points, solubility, and specific rotation ([α]D20 +25). It is sensitive to air and CO2 and should be handled with precautions, as it is harmful by inhalation, contact with skin, and may be fatal if swallowed. It is incompatible with strong acids and strong oxidizing agents. The compound's fluorescent properties have been studied, and it has shown sensitivity towards metal ions like Cu2+, Cd2+, and Ni2+ when substituted with heterocyclic units .

Scientific Research Applications

Chiral Compound and Catalyst

(1S,2S)-(+)-1,2-Diaminocyclohexane is recognized for its role as a chiral compound and catalyst. It functions as a chiral auxiliary, ligand, and catalyst, with physical properties like melting point 42–45°C and boiling point 104–114°C at 40 mm Hg. This compound is soluble in aqueous acidic solutions, alcohols, and most organic solvents. It's provided as a colorless liquid and both enantiomers are commercially available. The compound is prepared from racemic trans-1,2-diaminocyclohexane and can be resolved with d-(−)-tartaric acid. It's air- and CO2-sensitive, hence stored under inert gas, away from light, and is harmful by inhalation, skin contact, or ingestion (Kouklovsky et al., 2003).

Crystallization and Separation Techniques

It crystallizes as a conglomerate from n-hexane at –10 °C, offering potential for resolution via an entrainment procedure. However, its sulfate form forms heterochiral crystals. These crystallization behaviors are significant for its separation and purification processes (Kostyanovsky et al., 2002).

Synthesis of Chiral Compounds

This compound is used in synthesizing chiral macrocycles of amido- and amino-ferrocenophanes. Planar chirality is introduced via amide-directed diastereoselective ortho-lithiation, leading to the synthesis of compounds with specific absolute configurations (Stavrakov et al., 2008).

Schiff-base Ligands

It also finds application in the preparation of optically active Schiff-base ligands, derived from condensation with 2-hydroxyacetophenone, leading to products with distinct IR, 1H, and 13C-NMR spectra. This highlights its role in forming complex organic compounds (Gao & Zheng, 2002).

Macrocycles and Chiral Complexes

It is used to form chiral macrocycles and complexes. For instance, its reaction with 4-tert-butyl-2,6-diformylphenol and Zn(2+) ions leads to the formation of chiral macrocycles. This demonstrates its versatility in creating complex molecular structures (Sarnicka et al., 2012).

Catalysis in Chemical Reactions

This compound catalyzes asymmetric aldol reactions of cycloketones and isatin derivatives efficiently. It's notable for producing high yields and selectivity, demonstrating its efficacy as a catalyst in organic reactions (Liu et al., 2012).

Helicate Formation and Stereochemistry

It's used in the formation of zinc(II)-salen double helicates with specific stereochemistry, indicating its role in complex molecular architecture and stereochemical applications (Zhang et al., 2014).

Safety And Hazards

“(1S,2S)-(+)-1,2-Diaminocyclohexane” is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, and P363 .

properties

IUPAC Name

(1S,2S)-cyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJXIUAHEKJCMH-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid with an odor like amines; [Alfa Aesar MSDS]
Record name (1S,2S)-(+)-1,2-Diaminocyclohexane
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Product Name

(1S,2S)-(+)-1,2-Diaminocyclohexane

CAS RN

21436-03-3
Record name (+)-trans-1,2-Diaminocyclohexane
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Record name 1,2-Diaminocyclohexane, (+)-
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Record name 1,2-DIAMINOCYCLOHEXANE, (+)-
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Synthesis routes and methods I

Procedure details

DE-A-2 429 293 discloses in Example 1 that the hydrogenation of adiponitrile in the presence of five times the weight of ammonia at from 93 to 985 C (inlet temperature into the reactor) or at from 94 to 1045 C (outlet temperature) over an iron catalyst prepared from magnetite by reduction with hydrogen and doped with aluminum oxide, silicon dioxide, calcium oxide and vanadium pentoxide yields 98.22% of hexamethylenediamine comprising 1900 ppm of 1,2-diaminocyclohexane, and in Example 2 that the hydrogenation of adiponitrile in the presence of five times the weight of ammonia at from 93 to 985 C (inlet temperature into the reactor) or at from 94 to 1045 C (outlet temperature) over an iron catalyst prepared from Labrador hematite ore (Fe2O3) by reduction with hydrogen and doped with aluminum oxide, silicon dioxide and calcium oxide yields 98.05% of hexamethylenediamine comprising 3500 ppm of 1,2-diaminocyclohexane.
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Synthesis routes and methods II

Procedure details

After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar, with 0.4 liters/hour of adipodinitrile, 1.2 liters/hour of liquid ammonia and 4.5 liters/hour of crude hydrogenation mixture, the temperature in this procedure being kept at 140° C. Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture gives 99.69% by weight of hexamethylenediamine, 0.06% by weight of 1,2-diaminocyclohexane and 0.12% by weight of 2-aminocyclopentylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-(+)-1,2-Diaminocyclohexane
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Citations

For This Compound
361
Citations
XZ Li, ZR Qu - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
A new tetradentate chiral Schiff base ligand, C26H30N2O2, has been synthesized by the reaction of 1-phenylbutane-1,3-dione with (1S,2S)-(−)-1,2-diaminocyclohexane. The chiral …
Number of citations: 2 scripts.iucr.org
G Consiglio, IP Oliveri, S Failla, S Di Bella - Inorganic Chemistry, 2016 - ACS Publications
This contribution explores, through detailed 1 H NMR, DOSY NMR, optical absorption, and circular dichroism spectroscopic studies, the aggregation properties in solution of …
Number of citations: 25 pubs.acs.org
YL Bennani, S Hanessian - Chemical Reviews, 1997 - ACS Publications
Asymmetric synthesis has witnessed a burgeoning activity in the discovery, development, and application of numerous methods for the creation of stereogenic centers with high levels of …
Number of citations: 483 pubs.acs.org
B Piotrkowska, T Połoński, M Gdaniec - … Crystallographica Section C …, 2007 - scripts.iucr.org
The bis-thionooxalamic acid esters trans-(±)-diethyl N,N′-(cyclohexane-1,2-diyl)bis(2-thiooxamate), C14H22N2O4S2, and (±)-N,N′-diethyl (1,2-diphenylethane-1,2-diyl)bis(2-…
Number of citations: 2 scripts.iucr.org
ZL Wang, YJ Zhao, R Xiong, LR Yang, H Wang… - …, 2021 - Wiley Online Library
Chiral cyclohexanediamine was chemically bonded to β‐cyclodextrin as an inducer to induce the asymmetric reduction of ketoesters under electrochemical conditions. The reaction was …
Z Guangyou, L Yuquing, W Zhaohui, H Nohira… - Tetrahedron …, 2003 - Elsevier
(S)-(+)-1-Amino-3-phenyloxy-2-propanol, (R)-(−)-2-amino-1-phenylethanol, (S)-(+)-1-amino-2-propanol, (1S,2S)-(+)-2-aminocyclohexanol and (1S,2S)-(+)-1,2-diaminocyclohexane …
Number of citations: 62 www.sciencedirect.com
MH Hyun, SN Kim, HJ Choi, P Sakthivel - BULLETIN-KOREAN CHEMICAL …, 2007 - Citeseer
Two enantiomers of chiral drugs often show different pharmaceutical activities. 1 Consequently, the study on the stereochemical dependence of the pharmacokinetics and the …
Number of citations: 8 citeseerx.ist.psu.edu
T Murakami, T Takei, Y Ishikawa, S Kita - Polyhedron, 1996 - Elsevier
CRYSTAL STRUCTURES AND SPECTRAL PROPERTIES OF FIVE-COORDINATE COPPER(I1) COMPLEXES WITH N,N,N’,N”,N”-PENTAMETHYLDIETHYLENE Page 1 Polyhedron …
Number of citations: 9 www.sciencedirect.com
L Feng, G Gao, H Zhao, L Zheng, Y Wang… - The Journal of …, 2018 - ACS Publications
Enantiomers of a series of tripeptide derivatives with three stereogenic centers (±)-G1–G9 have been prepared from d- and l-α-amino acids as guests for chiral recognition by 1 H NMR …
Number of citations: 12 pubs.acs.org
RI Kureshy, HK Noor-ul, SHR Abdi, I Ahmad, S Singh… - Journal of …, 2004 - Elsevier
Dicationic chiral Mn III salen complexes 1–4 were prepared from the reaction of 1S,2S-(+)-1,2-diaminocyclohexane/1S,2S-(−)-diphenyldiamine with 2-hydroxy-3-t-Bu-5-(…
Number of citations: 152 www.sciencedirect.com

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